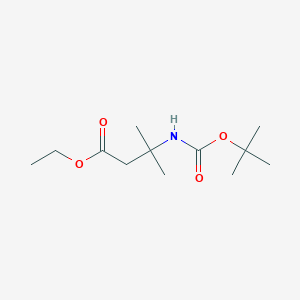

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a chemical compound with the molecular formula C10H19NO4 . It is a liquid at room temperature and is sealed in dry conditions at 2-8°C . The compound has a molecular weight of 217.27 .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The InChI code for Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a liquid at room temperature . It has a molecular weight of 217.27 . The compound is sealed in dry conditions at 2-8°C .Safety and Hazards

Mécanisme D'action

Mode of Action

This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative. The Boc group is a common protecting group used in peptide synthesis. It prevents unwanted reactions by temporarily blocking the reactive sites of amino acids . The compound interacts with its targets by participating in peptide synthesis reactions. The Boc group is removed under specific conditions, allowing the amino acid to participate in peptide bond formation .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids. The Boc-protected amino acid ionic liquids, including this compound, are used as starting materials in dipeptide synthesis . The compound’s involvement in peptide synthesis suggests that it may affect protein-related biochemical pathways.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and the presence of the Boc protecting group .

Result of Action

The primary result of the action of this compound is the formation of dipeptides. Dipeptides are crucial in various biological processes, including protein synthesis and enzymatic reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group requires specific conditions, such as the presence of certain reagents and a particular pH . Furthermore, the solubility of the compound in different solvents can also affect its action. The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Propriétés

IUPAC Name |

ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKNMCSDWUFNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)